Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their structural complexity and diverse pharmacological applications. The molecule features a fused thiazole-pyrimidine core substituted with a 3-bromobenzylidene group at position 2 and a 4-(methoxycarbonyl)phenyl group at position 5. The ethyl ester at position 6 and a methyl group at position 7 further define its structure.
Properties
CAS No. |
609795-98-4 |
|---|---|
Molecular Formula |
C25H21BrN2O5S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-33-24(31)20-14(2)27-25-28(21(20)16-8-10-17(11-9-16)23(30)32-3)22(29)19(34-25)13-15-6-5-7-18(26)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
YNMTXMWABYWKDJ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. The synthetic route typically includes the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolo[3,2-a]pyrimidine core structure, which is known for its diverse biological activities. The presence of functional groups such as bromobenzylidene and methoxycarbonyl enhances its reactivity and biological profile. The molecular formula is , indicating a complex structure that may interact with biological targets in unique ways.
Antitumor Activity
Recent studies have highlighted the potential of thiazolo-pyrimidine derivatives, including ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, as promising antitumor agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
- The compound may exert its antitumor effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have shown to inhibit the PI3K/AKT signaling pathway, leading to increased apoptosis in cancer cells .
- Structure-Activity Relationship :
Case Studies
Several case studies have documented the synthesis and evaluation of similar thiazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiazolo-pyrimidine derivatives and tested them against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating significant antiproliferative activity .
- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promising results in inhibiting tumor growth without significant toxicity to normal cells .
Comparative Data Table
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazolo[3,2-a]pyrimidine derivatives vary primarily in substituent type and position. Key structural analogs include:
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Substituents: 4-bromophenyl at C5. Structural Features: The para-bromo substituent induces n-π interactions (Br···C13, 3.379 Å) in the crystal lattice, forming homochiral chains. The dihydropyrimidine ring adopts a sofa conformation .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Substituents: 4-cyanobenzylidene at C2, 5-methylfuran at C6. Properties: The electron-withdrawing cyano group enhances thermal stability (m.p. 213–215°C) and influences π-stacking interactions. The furan substituent introduces additional heteroatom interactions . Comparison: The target compound’s 4-(methoxycarbonyl)phenyl group is less electron-withdrawing than cyano, which may reduce intermolecular dipole interactions but improve solubility.
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Substituents : 2-fluorobenzylidene at C2.
- Conformation : The dihydropyrimidine ring adopts a flattened boat conformation. The fluorine atom participates in weak C-H···F interactions .
- Comparison : The 3-bromo substituent in the target compound may lead to stronger halogen bonding compared to fluorine, affecting crystal density and melting points.
Crystallographic and Conformational Analysis
- Conformational Trends : The dihydropyrimidine ring adopts sofa or flattened boat conformations depending on substituent bulk. Electron-withdrawing groups (e.g., CO₂Me) favor planarity, enhancing π-π stacking .
- Halogen Interactions : Bromine’s polarizability supports stronger n-π or halogen bonding compared to fluorine or chloro analogs .
Biological Activity
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound based on various studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C25H21BrN2O5S
- Molecular Weight : 540.41 g/mol
The compound features a thiazolo-pyrimidine core, which is known for its biological activity. The presence of substituents such as bromine and methoxycarbonyl groups enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. Notably:
- Against Escherichia coli : The compound showed notable efficacy with a minimum inhibitory concentration (MIC) that indicates strong antibacterial potential.
- Against Staphylococcus aureus : Similar antibacterial activity was observed, suggesting its potential use in treating infections caused by this pathogen.
Cytotoxic Activity
In addition to its antibacterial properties, the compound has been evaluated for cytotoxic effects against cancer cell lines. Specifically:
- Leukemia HL-60 Cells : The compound exhibited cytotoxicity with an IC50 value of 158.5 ± 12.5 μM , indicating its potential as an anticancer agent. This cytotoxic effect suggests that the compound may interfere with cellular processes critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazolo-Pyrimidine Core : This core structure is associated with various biological activities, including antimicrobial and anticancer effects.
- Substituents : The presence of bromine and methoxycarbonyl groups plays a crucial role in enhancing the compound's reactivity and interaction with biological targets.
Study 1: Antibacterial Evaluation
In a study conducted by researchers at the Department of Chemistry, several derivatives of thiazolo-pyrimidine were synthesized and tested for antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against both E. coli and S. aureus .
Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The study highlighted that the compound's structural characteristics contributed significantly to its ability to induce apoptosis in HL-60 cells .
Data Summary
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | Escherichia coli | Significant inhibition |
| Antibacterial | Staphylococcus aureus | Significant inhibition |
| Cytotoxicity | HL-60 leukemia cells | IC50 = 158.5 ± 12.5 μM |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are critical reaction parameters controlled?
Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a thiazolo[3,2-a]pyrimidine precursor with substituted aldehydes. Key steps include:
- Knoevenagel condensation to introduce the 3-bromobenzylidene group, requiring anhydrous conditions and catalysts like piperidine or acetic acid .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates, while temperature control (70–90°C) prevents side reactions .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures ≥95% purity .
Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (hexane:ethyl acetate 7:3) is critical for intermediate isolation .
Basic: How is structural confirmation achieved for this compound?
Answer:
Structural elucidation relies on:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 567.02) .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) with bond lengths (e.g., C=O: 1.21 Å) validate stereochemistry .
Advanced: How do substituents (3-bromo, 4-methoxycarbonyl) influence electronic properties and reactivity?
Answer:
- 3-Bromobenzylidene : The electron-withdrawing bromine group increases electrophilicity at the benzylidene carbon, enhancing reactivity in nucleophilic additions (e.g., Michael reactions) .
- 4-Methoxycarbonyl phenyl : The ester group stabilizes the thiazolo-pyrimidine core via resonance, reducing ring strain and improving thermal stability (TGA decomposition >250°C) .
DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of ~4.2 eV, indicating moderate charge-transfer potential .
Advanced: What strategies resolve contradictions in reported bioactivity data for analogs?
Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–10 µM) arise from:
- Assay variability : Use standardized protocols (e.g., ELISA vs. fluorometric assays) .
- Substituent effects : Compare analogs with systematic substitutions (e.g., replacing bromine with chlorine) to isolate electronic vs. steric contributions .
- Computational docking : AutoDock Vina simulations can predict binding affinities to targets like casein kinase 2 (PKCK2), correlating with experimental trends .
Advanced: How can reaction mechanisms for key transformations (e.g., Knoevenagel condensation) be validated?
Answer:
- Kinetic studies : Pseudo-first-order rate constants derived from UV-Vis spectroscopy track intermediate formation .
- Isotopic labeling : ¹⁸O labeling in the 3-oxo group confirms water elimination during condensation .
- In-situ IR spectroscopy : Monitoring carbonyl stretching frequencies (1700–1750 cm⁻¹) identifies enolate intermediates .
Basic: What safety precautions are recommended during synthesis?
Answer:
- Bromine handling : Use fume hoods and PPE (gloves, goggles) due to toxicity (P210/P102 codes) .
- Solvent disposal : Ethanol/DMF waste must be neutralized before disposal to comply with EPA guidelines .
Advanced: How can substituent modifications enhance selectivity for biological targets?
Answer:
- 3-Bromo to 3-cyano substitution : Increases polarity (logP reduction from 3.5 to 2.8) and enhances binding to hydrophilic enzyme pockets .
- Methoxycarbonyl to carboxy replacement : Improves water solubility (from 0.1 mg/mL to 5 mg/mL) for in vivo assays .
- SAR studies : Analog libraries synthesized via parallel combinatorial chemistry identify lead compounds with >10-fold selectivity .
Basic: What analytical methods quantify purity and degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
